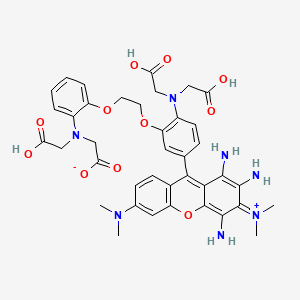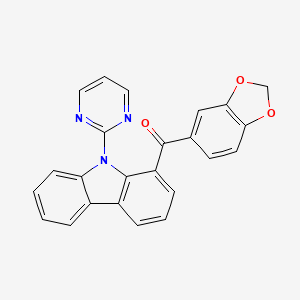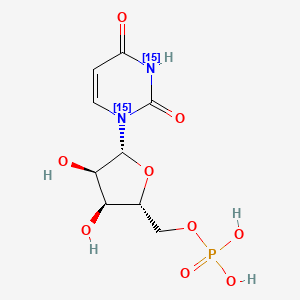
Uridine 5'-monophosphate-15N2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uridine 5’-monophosphate-15N2 is a nucleotide analogue where two nitrogen atoms in the uracil ring are replaced with the stable isotope nitrogen-15. This compound is a derivative of uridine 5’-monophosphate, which is a nucleotide used as a monomer in RNA. The incorporation of nitrogen-15 makes it useful for various scientific research applications, particularly in the fields of biochemistry and molecular biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
Uridine 5’-monophosphate-15N2 can be synthesized through the incorporation of nitrogen-15 into the uracil ring of uridine 5’-monophosphate. This process typically involves the use of isotopically labeled precursors and specific enzymatic reactions to ensure the incorporation of the nitrogen-15 isotope.
Industrial Production Methods
Industrial production of uridine 5’-monophosphate-15N2 often involves fermentation processes using genetically modified microorganisms. For example, recombinant Saccharomyces cerevisiae strains can be engineered to overexpress specific enzymes that facilitate the production of uridine 5’-monophosphate from orotic acid . These processes are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Uridine 5’-monophosphate-15N2 undergoes various chemical reactions, including:
Oxidation: The uracil ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the uracil ring or the ribose moiety.
Substitution: The phosphate group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the uracil ring can lead to the formation of uracil derivatives, while substitution reactions can yield various nucleotide analogues.
Scientific Research Applications
Uridine 5’-monophosphate-15N2 has a wide range of scientific research applications:
Chemistry: Used as a tracer in metabolic studies to understand nucleotide metabolism.
Biology: Employed in studies of RNA synthesis and function.
Medicine: Investigated for its potential therapeutic effects in neurological disorders and cognitive enhancement.
Industry: Utilized in the production of isotopically labeled compounds for research and diagnostic purposes
Mechanism of Action
The mechanism of action of uridine 5’-monophosphate-15N2 involves its incorporation into RNA during transcription. The nitrogen-15 isotope allows researchers to track the nucleotide’s incorporation and study its effects on RNA structure and function. Molecular targets include various RNA polymerases and enzymes involved in nucleotide metabolism .
Comparison with Similar Compounds
Similar Compounds
Uridine 5’-monophosphate: The non-labeled version of the compound.
Cytidine 5’-monophosphate: Another nucleotide used in RNA synthesis.
Adenosine 5’-monophosphate: A nucleotide involved in energy transfer and signaling.
Uniqueness
Uridine 5’-monophosphate-15N2 is unique due to the incorporation of nitrogen-15, which makes it particularly valuable for isotopic labeling studies. This allows for precise tracking and analysis of nucleotide metabolism and RNA synthesis, providing insights that are not possible with non-labeled compounds .
Properties
Molecular Formula |
C9H13N2O9P |
|---|---|
Molecular Weight |
326.17 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(2,4-dioxo(1,3-15N2)pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C9H13N2O9P/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1/i10+1,11+1 |
InChI Key |
DJJCXFVJDGTHFX-DMNIUWJGSA-N |
Isomeric SMILES |
C1=C[15N](C(=O)[15NH]C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


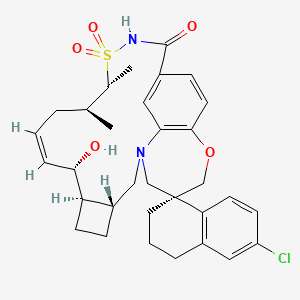
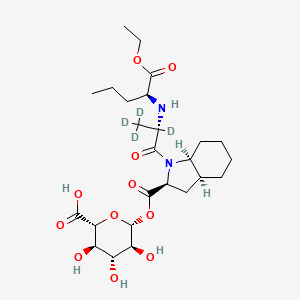
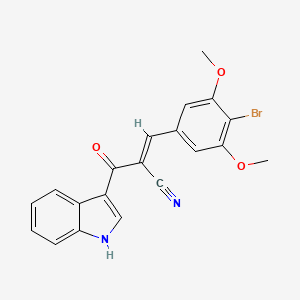
![[(E)-[1-(3,4-dichlorophenyl)-3-imidazol-1-ylpropylidene]amino]thiourea](/img/structure/B12407830.png)
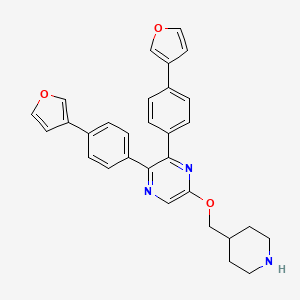
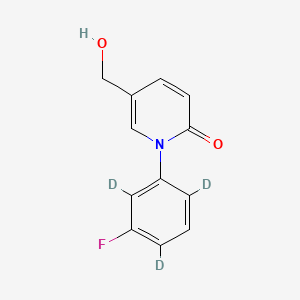
![1-[(4R,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12407852.png)
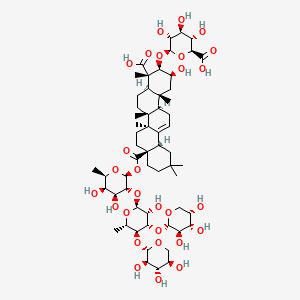
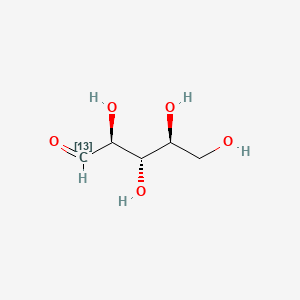
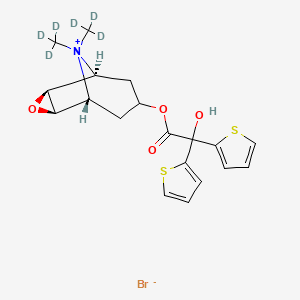
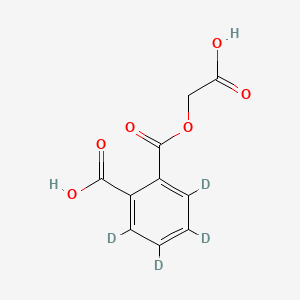
![(5Z)-5-[(4-hydroxy-3-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12407879.png)
